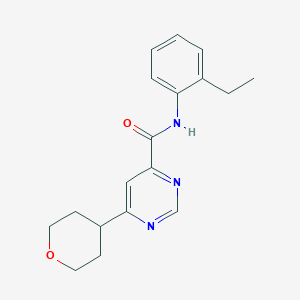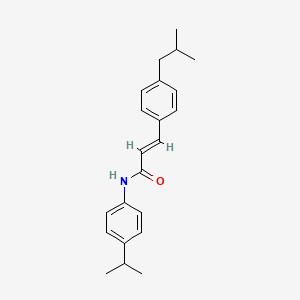![molecular formula C14H14BrNO B2699410 (2Z)-2-[(3-bromophenyl)methylidene]-4,4-dimethyl-3-oxopentanenitrile CAS No. 391649-87-9](/img/structure/B2699410.png)
(2Z)-2-[(3-bromophenyl)methylidene]-4,4-dimethyl-3-oxopentanenitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“(2Z)-2-[(3-bromophenyl)methylidene]-4,4-dimethyl-3-oxopentanenitrile”, also known as compound 1, is a chemical compound that has gained attention in the scientific community1. It has a molecular formula of C14H14BrNO and a molecular weight of 292.1761.
Synthesis Analysis
The synthesis of this compound is not explicitly mentioned in the search results. However, there are related studies on the synthesis of similar compounds. For instance, a study discusses the synthesis of a novel tridentate Schiff base palladium (II) complex2. Another study talks about the synthesis of various curcumin derivatives as a successful way to enhance its medicinal and biological properties3.Molecular Structure Analysis
The molecular structure analysis of this compound is not directly available in the search results. However, a study discusses the structure of a Cu (II) complex using a variety of methods, including DFT, NBO analysis, FMOs, and MESP4. Another study talks about the molecular structure of products formed by chemical reactions that have never been studied before5.Chemical Reactions Analysis
The specific chemical reactions involving this compound are not directly mentioned in the search results. However, there is a discussion on how scientists are accelerating chemistry discoveries with automation, which could enable real-time reaction analysis6.Physical And Chemical Properties Analysis
The physical and chemical properties of this compound are not directly mentioned in the search results. However, there are discussions on the unique physical and chemical properties of similar compounds8910.Scientific Research Applications
Photophysical and Structural Characterization
A study focused on the optical and X-ray diffraction characterizations of crystals of a closely related compound, highlighting its potential for applications requiring specific photophysical properties. The variations in solid-state photoluminescence attributed to differences in crystal morphology underscore the compound's utility in materials science, particularly in the development of photoluminescent materials (Percino et al., 2017).
Synthesis and Antimicrobial Activity
Another research effort described the synthesis and characterization of novel compounds with structures related to "(2Z)-2-[(3-bromophenyl)methylidene]-4,4-dimethyl-3-oxopentanenitrile" and evaluated their antimicrobial activity. These compounds displayed promising antibacterial and antifungal activities, indicating their potential as leads for the development of new antimicrobial agents (Ghorab et al., 2017).
Nonlinear Optical Properties
Investigations into the nonlinear optical properties of analogs of a similar compound provided insights into its photophysical, structural aspects, and its potential for applications in nonlinear optics. The study utilized Density Functional Theory (DFT) and Time-Dependent Density Functional Theory (TD-DFT) to evaluate these properties, highlighting the compound's suitability for use in optical materials and devices (Bhagwat & Sekar, 2019).
Safety And Hazards
The safety and hazards associated with this compound are not directly mentioned in the search results. However, there are discussions on leading indicators which are proactive, preventative, and predictive measures taken to identify and eliminate hazards in the workplace11.
Future Directions
The future directions of this compound are not directly mentioned in the search results. However, there are discussions on future directions in the treatment of patients with prostate cancer12 and the future development of healthcare foundation models13.
Please note that the information provided is based on the available search results and may not fully cover the requested topics. For a more comprehensive analysis, further research and expert consultation may be required.
properties
IUPAC Name |
(2Z)-2-[(3-bromophenyl)methylidene]-4,4-dimethyl-3-oxopentanenitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14BrNO/c1-14(2,3)13(17)11(9-16)7-10-5-4-6-12(15)8-10/h4-8H,1-3H3/b11-7- |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DJEOIKQFWVUVPA-XFFZJAGNSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)C(=CC1=CC(=CC=C1)Br)C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)C(=O)/C(=C\C1=CC(=CC=C1)Br)/C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14BrNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2Z)-2-[(3-bromophenyl)methylidene]-4,4-dimethyl-3-oxopentanenitrile | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

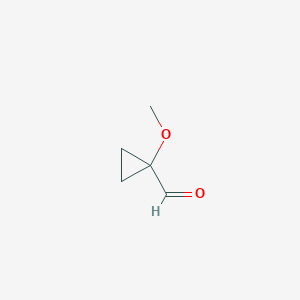
![N-(5-chloro-2-hydroxyphenyl)-2-[(5Z)-5-[(3,4-dimethoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]acetamide](/img/structure/B2699330.png)
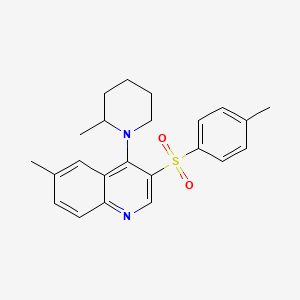
![7-Chloro-3-[(3,4-dimethylphenyl)sulfonyl]-5-[4-(2-methoxyphenyl)piperazin-1-yl][1,2,3]triazolo[1,5-a]quinazoline](/img/structure/B2699333.png)
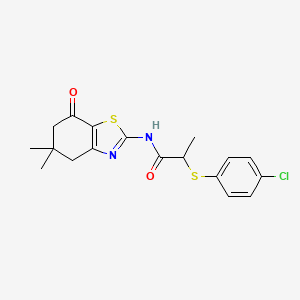
![2-Chloro-1-[4-(3-fluorobenzenesulfonyl)piperazin-1-yl]ethan-1-one](/img/structure/B2699337.png)
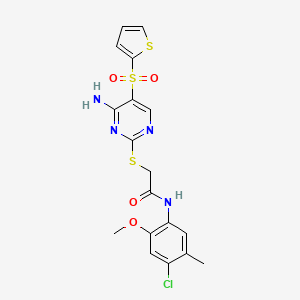
![N-(4-(indoline-1-carbonyl)-5,6-dihydro-4H-cyclopenta[d]thiazol-2-yl)-4-methoxybenzamide](/img/structure/B2699339.png)
![S-[5-(1-benzyl-2-oxo-1,2-dihydro-3-pyridinyl)-4-methyl-4H-1,2,4-triazol-3-yl] ethanethioate](/img/structure/B2699341.png)
![1-[(3-fluorophenyl)methyl]-6-oxo-N-[2-(trifluoromethyl)phenyl]pyridine-3-carboxamide](/img/structure/B2699343.png)
![N-(4-bromo-2-fluorophenyl)-2-{[2-(4-fluorophenyl)-6-methylpyrimidin-4-yl]oxy}acetamide](/img/structure/B2699345.png)
![Spiro[bicyclo[2.2.2]octane-2,2'-[1,3]dioxolan]-5-one](/img/structure/B2699347.png)
